1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological and pharmacological activities. This compound features a cyclohexyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
- The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with halogens or other electrophiles can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pyrazolone derivatives with altered oxidation states.
Reduction: Hydrazine derivatives with potential biological activity.
Substitution: Halogenated pyrazolones with diverse chemical properties.
Scientific Research Applications
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one has found applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. Its cyclohexyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparison with Similar Compounds
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its analgesic properties.
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Exhibits anti-inflammatory activity.
1-Benzyl-1,2-dihydro-3H-pyrazol-3-one: Studied for its antimicrobial effects.
Uniqueness: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-cyclohexyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) |
InChI Key |
XDJCDCSISYCXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.